(3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Description
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Properties
IUPAC Name |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-2-piperidin-1-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-10-22-14-9-5-4-8-13(14)15(18(22)24)16-17(23)20-19(25-16)21-11-6-3-7-12-21/h4-5,8-9H,2-3,6-7,10-12H2,1H3/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDNKSASNDLSDJ-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCCCC4)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCCCC4)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An indole moiety
- A thiazole ring
- A piperidine substituent
This structural diversity contributes to its biological activity and potential therapeutic applications.
Antiviral Activity
Research indicates that derivatives of indole compounds, including the focus compound, exhibit significant antiviral properties. A study highlighted that similar indole derivatives act as dual inhibitors of HIV-1 reverse transcriptase , suggesting that the compound could potentially inhibit viral replication pathways . The mechanism likely involves the interaction with viral enzymes, disrupting their function.
Antitumor Activity
Indole derivatives have also been studied for their anticancer properties . Compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that compounds with structural similarities exhibit potent inhibitory effects on these enzymes, which could lead to therapeutic advancements in managing these conditions .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of the compound to evaluate their biological activities. For instance, a study synthesized several thiazole-containing indoles and assessed their cytotoxicity against cancer cell lines. The results indicated promising activity, with some derivatives showing IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research has demonstrated that modifications to the piperidine and thiazole rings significantly influence potency and selectivity against different biological targets. For example, altering substituents on the thiazole ring can enhance enzyme inhibition or cytotoxicity against specific cancer cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
This compound features:
- An indole core , which is known for its diverse biological properties.
- A thiazole ring , contributing to its chemical reactivity and potential interactions with biological targets.
- A piperidine moiety , enhancing its pharmacological profile.
The molecular formula is with a molar mass of approximately 355.46 g/mol .
Synthesis Pathways
The synthesis of this compound typically involves:
- Starting Materials : Indoles, thiazoles, and piperidine derivatives.
- Chemical Reactions : Various organic reactions including cyclization and condensation.
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure of the synthesized compound.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The mechanisms include:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their cycle at specific checkpoints.
Enzyme Inhibition
The compound may interact with specific enzymes or receptors, acting as an inhibitor or modulator. This interaction can lead to therapeutic effects in conditions such as:
- Autoimmune Diseases : By modulating immune responses.
- Neurodegenerative Disorders : Potentially protecting neuronal cells from degeneration .
Pharmacological Studies
Studies have shown that this compound can affect various biological pathways, making it a candidate for further pharmacological investigation. Its ability to cross biological membranes suggests potential use in drug formulation .
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of this compound were tested against multiple cancer cell lines, showing IC50 values indicating strong inhibitory effects on cell growth. The results highlighted the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar thiazole derivatives. The study found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a pathway for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
